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Compound of Interest

Compound Name: 4-Amino-5-methylisophthalonitrile

Cat. No.: B2842811

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Amino-5-methylisophthalonitrile (CAS No: 98589-70-9), a key intermediate in various
synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for these analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for 4-Amino-5-methylisophthalonitrile is summarized in the tables
below. This information is crucial for the structural elucidation and quality control of the
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data

The proton NMR spectrum provides insights into the hydrogen environments within the
molecule. The experimental *H NMR data for 4-Amino-5-methylisophthalonitrile, recorded in
deuterated dimethyl sulfoxide (DMSO-de), reveals distinct signals for the aromatic, amino, and
methyl protons.
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.87 Doublet (d) 1.8 Aromatic CH

7.56 Doublet (d) 0.9 Aromatic CH

6.75 Singlet (s) - NH:2

2.10 Singlet (s) - CHs

BC NMR Data

The 13C NMR spectrum indicates the number of unique carbon environments. While
experimental data for 4-Amino-5-methylisophthalonitrile is not readily available in the public
domain, a predicted 13C NMR spectrum was generated to provide expected chemical shift
values. The molecule is expected to show nine distinct carbon signals corresponding to its nine
carbon atoms.

Predicted Chemical Shift (6) ppm Assighment

15.8 -CHs

109.8 Quaternary C (C-NH2)
115.4 -CN

116.1 -CN

117.8 Quaternary C (C-CHs)
121.1 Aromatic CH

136.1 Aromatic CH

141.2 Quaternary C (aromatic)
1495 Quaternary C (aromatic)

Note: Predicted using a standard NMR
prediction engine. Actual experimental values

may vary.
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Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their

vibrational frequencies.

Wavenumber (cm—?) Intensity Assignment

~3500 - 3300 Medium N-H Stretch (Amino group)
~3100 - 3000 Medium Aromatic C-H Stretch
~2950 - 2850 Medium Aliphatic C-H Stretch
~2230 Strong C=N Stretch (Nitrile)[1]
~1600 Medium N-H Bend (Amino group)[1]
~1600 - 1450 Medium Aromatic C=C Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Ratio Proposed Identity

158.00 [M+H]* (Protonated Molecular lon)
141 [M+H - NHs]*

131 [M+H - HCN]*

Note: An LC-MS analysis has confirmed the

protonated molecular ion [M+H]* at m/z 158.00.

The fragmentation pattern is proposed based on

the typical behavior of aromatic amines and

nitriles.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

4-Amino-5-methylisophthalonitrile sample (5-10 mg for *H, 20-50 mg for 13C)

Deuterated solvent (e.g., DMSO-ds)

NMR tube (5 mm)

Pipette

Vortex mixer

Procedure:

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated
solvent in a small vial.

o Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
o Transfer the solution to an NMR tube using a pipette.
e Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

e Acquire the H spectrum, followed by the 13C spectrum. Typical parameters for *H NMR
include a 30° pulse angle and a relaxation delay of 1-2 seconds. For 13C NMR, a 45° pulse
angle and a 2-second relaxation delay are common.

e Process the acquired Free Induction Decay (FID) data by applying a Fourier transform,
phasing the spectrum, and calibrating the chemical shifts relative to the residual solvent peak
or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Method: Attenuated Total Reflectance (ATR)

Materials:

4-Amino-5-methylisophthalonitrile sample (solid powder)

FT-IR spectrometer with an ATR accessory

Spatula

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Record a background spectrum of the clean, empty ATR crystal.

» Place a small amount of the solid sample onto the ATR crystal using a clean spatula,
ensuring complete coverage of the crystal surface.

o Apply pressure using the ATR's pressure clamp to ensure good contact between the sample
and the crystal.

e Acquire the IR spectrum of the sample, typically by co-adding 16 to 32 scans at a resolution
of 4 cm~1,

o After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal
thoroughly with a lint-free wipe soaked in an appropriate solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
e 4-Amino-5-methylisophthalonitrile sample

e LC-MS grade solvents (e.g., acetonitrile, water)
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e Formic acid (for mobile phase modification)

e HPLC vials

o LC-MS system equipped with an electrospray ionization (ESI) source
Procedure:

e Prepare a dilute solution of the sample (e.g., 10-100 pg/mL) in a suitable solvent mixture,
such as acetonitrile/water.

o Prepare the mobile phases. A typical mobile phase system for reversed-phase
chromatography would be:

o Mobile Phase A: Water with 0.1% formic acid
o Mobile Phase B: Acetonitrile with 0.1% formic acid

e Set up the LC method, including the gradient elution profile, flow rate (e.g., 0.2-0.5 mL/min),
and column temperature.

e Set up the MS method in positive ion mode to detect the protonated molecule [M+H]*. Set
the mass range to scan for the expected molecular ion and its fragments.

 Inject the sample solution into the LC-MS system.

e Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak
corresponding to the analyte.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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